4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one" is a brominated benzimidazole derivative with a trifluoromethyl group. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of bromine and trifluoromethyl groups may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of trifluoromethyl-substituted benzimidazoles, a trifluoromethyl-containing precursor would be required. The bromine atom can be introduced through halogenation reactions. For example, the synthesis of benzimidazolium salts with trifluoromethoxybenzyl groups involves alkylation reactions with an appropriate alkylating agent .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The presence of the bromine and trifluoromethyl groups is expected to influence the electronic distribution within the molecule, which can be studied using computational methods like HOMO-LUMO analysis .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. The bromine atom in the 4-position may be less labile compared to other positions on the benzimidazole ring, as suggested by the study of bromine lability in benzimidazoles . However, it can still undergo nucleophilic substitution reactions under certain conditions. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one" would include its melting point, solubility, and stability. These properties are influenced by the molecular structure and substituents. The compound's crystal structure can exhibit specific interactions such as hydrogen bonding and halogen bonding, which can be analyzed through X-ray diffraction studies . The compound's spectroscopic properties, such as IR bands, can be correlated with its molecular structure .
Relevant Case Studies
Benzimidazole derivatives have been studied for various biological activities. For instance, molecular docking studies suggest that certain benzimidazole compounds might exhibit inhibitory activity against enzymes like TPII and could act as anti-neoplastic agents . Additionally, benzimidazolium salts have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrases, which are important targets in the treatment of diseases like Alzheimer's and glaucoma . These studies provide insight into the potential therapeutic applications of benzimidazole derivatives, including those with bromine and trifluoromethyl substituents.
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- TFMP derivatives are used for the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMZNFWRMPROD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468919 |
Source
|
Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
683240-52-0 |
Source
|
Record name | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.